![molecular formula C14H13N B2529994 4-[(E)-2-Methylstyryl]pyridine CAS No. 7370-31-2](/img/structure/B2529994.png)
4-[(E)-2-Methylstyryl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives
The study presented in the first paper explores a novel approach to synthesizing 4-substituted pyridine derivatives, which are valuable in pharmaceutical chemistry. The authors utilize a metal-free synthetic route involving pyridine-boryl radicals generated from 4-cyanopyridine and bis(pinacolato)diboron. This method leverages a radical addition/C-C coupling mechanism, which is supported by density functional theory (DFT) investigations and controlled experiments. The versatility of this approach is demonstrated by its application to a range of boryl radical acceptors and its successful use in the late-stage modification of complex pharmaceutical molecules .
Structural and Computational Analysis of Novel Pyridine Derivatives
In the second paper, a new compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), is synthesized from pyridine-4-carboxaldehyde and sulfadiazine. The structural characterization is performed using various spectroscopic techniques, including FTIR, 1HNMR, and UV-Visible spectroscopy. Computational methods such as DFT and Time-Dependent DFT (TD-DFT) are employed to corroborate the experimental findings. Additionally, the physical properties of PY4DA are predicted using the Swiss ADME online tool, and its antimicrobial activity is assessed through the disk well diffusion method. Molecular docking studies further elucidate the potential interactions of PY4DA with biological targets .
Molecular Structure Analysis of (E)-4-(4-Methylstyryl)pyridine
The third paper focuses on the molecular structure of (E)-4-(4-methylstyryl)pyridine in complex with (E)-but-2-enedioic acid. The asymmetric unit in the crystal structure consists of two independent (E)-4-(4-methylstyryl)pyridine molecules and one (E)-but-2-enedioic acid molecule. These components are linked through O—H∙∙∙N hydrogen bonds, forming a linear arrangement. This study provides insight into the intermolecular interactions and crystal packing of styrylpyridine derivatives .
Photophysical Properties of Arylstyrylimidazo[1,2-a]pyridine-based Chromophores
The fourth paper describes the synthesis and characterization of fluorescent arylstyrylimidazo[1,2-a]pyridine-based donor-acceptor chromophores. These novel compounds exhibit E-configuration of the vinyl double bond, as confirmed by 1H NMR spectroscopy. The photophysical properties, including absorption and emission, are studied, revealing fluorosolvatochromism and significant changes upon acidification due to protonation of the nitrogen atoms in the imidazo[1,2-a]pyridine ring. This work highlights the potential of these chromophores for applications in fluorescence-based technologies .
Scientific Research Applications
Coordination Chemistry and Ligand Behavior In coordination chemistry, 4-[2-(2-methylphenyl)ethenyl]pyridine shows interesting ligand behavior as seen in the study of diiodidobis{4-[2-(2-methylphenyl)ethenyl]pyridine-κN}cadmium. This compound features a Cd atom in a tetrahedral coordination geometry, coordinated by two I atoms and two N atoms from symmetry-related ligands. Such studies are crucial for developing new metal-organic frameworks and catalytic systems (Dong Liu, 2011).
Photophysical Properties The photophysical properties of trans-2-[4-(N,N-dimethylaminostyryl)]pyridine have been extensively studied, highlighting its "push–pull" molecular characteristics. In nonpolar solvents, fluorescence originates from a locally excited state, whereas in polar solvents, fluorescence arises from an intramolecular charge transfer state. Such insights contribute to the development of novel fluorescent materials for sensing and imaging applications (Sonu, A. Tiwari, Amrit Sarmah, R. Roy, S. K. Saha, 2014).
Spectroscopic Analysis A combined theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds has been performed. This research aids in understanding the structure-property relationships, which is essential for the design of molecules with specific electronic and optical properties. The study demonstrates the impact of substituents on the spectral features, useful for applications in organic electronics and photonics (M. Castro, M. Percino, V. Chapela, Margarita Cerón, Guillermo Soriano-Moro, Jorge Lopez-Cruz, F. Melendez, 2013).
Catalytic Applications Research on rhodium-catalyzed C-3/5 methylation of pyridines using temporary dearomatisation introduces a novel catalytic method that leverages feedstock chemicals like methanol and formaldehyde for methyl group introduction onto aromatic rings. Such methodologies open new avenues for the functionalization of aromatic compounds, pivotal in pharmaceutical synthesis and material science (Alexandru Grozavu, H. B. Hepburn, Elliot P. Bailey, P. Lindsay-Scott, T. Donohoe, 2020).
Safety and Hazards
While specific safety and hazards data for 4-[(E)-2-Methylstyryl]pyridine was not found, general precautions for handling pyridine derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Mechanism of Action
Target of Action
It is suggested that it might have a similar target to the insecticide pymetrozine, which is known to affect chordotonal mechanoreceptors . These receptors monitor joint position and movement in insects, and their disruption leads to significant impairment in the insect’s mobility .
Mode of Action
It is speculated that it may work similarly to pymetrozine, which blocks the nerve impulse to the brain in insects, resulting in a constant stretching of the legs . This suggests that 4-[(E)-2-Methylstyryl]pyridine might interact with its targets in a way that disrupts normal neural signaling, leading to physiological changes .
Biochemical Pathways
Pyridine and its derivatives are known to play roles in numerous oxidation-reduction processes and are key components of many enzymatic reactions . Therefore, it is plausible that this compound could influence similar biochemical pathways.
Pharmacokinetics
Pyridine, a structurally related compound, is known to be well-absorbed and to have a high bioavailability
Result of Action
Based on its potential mode of action, it could lead to disruption of normal neural signaling in its targets, leading to physiological changes such as impaired mobility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pyridine compounds are known to be present throughout the environment at very low levels . They can be released from industrial facilities that produce and use them, potentially leading to increased exposure in certain environments
properties
IUPAC Name |
4-[(E)-2-(2-methylphenyl)ethenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-4-2-3-5-14(12)7-6-13-8-10-15-11-9-13/h2-11H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDCCQYDLFTGGH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

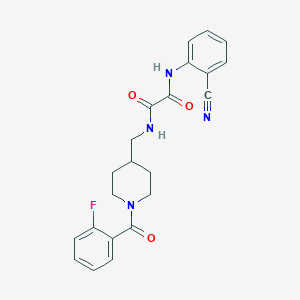
![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)
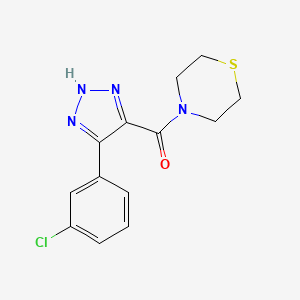
![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)
![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)
![N-[5-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2529919.png)
![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole](/img/structure/B2529920.png)
![3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2529921.png)
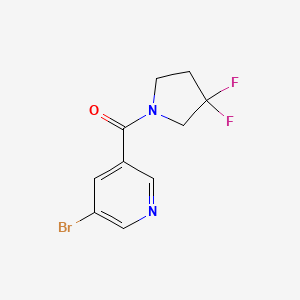
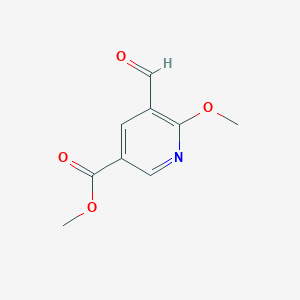
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)
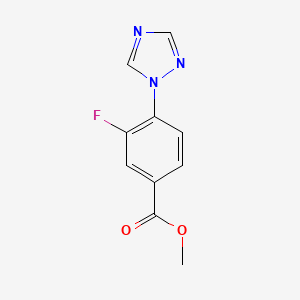
![Propan-2-yl 4,4,4-trifluoro-2-[4-[(4-fluorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-3-oxobutanoate](/img/structure/B2529932.png)
